molecular formula C19H25N3O4 B1612956 Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate CAS No. 227776-28-5

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate

Cat. No. B1612956
Key on ui cas rn: 227776-28-5
M. Wt: 359.4 g/mol
InChI Key: WFSWEIZRWWZNTI-UHFFFAOYSA-N
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Patent
US06903118B1

Procedure details

44.7 g (240 mmol) N-(tert-butoxycarbonyl)-piperazine, 60.9 g (240 mmol) N-(2-bromoethyl)-phthalimide, 49.8 g (360 mmol) potassium carbonate and 49.5 g (330 mmol) sodium iodide are heated in 1000 ml ethyl methyl ketone for five hours under reflux. After cooling the reaction mixture and concentrated under vacuum. The residue is taken up in 700 ml chloroform and extracted twice by shaking each with 50 ml water. The organic phase is dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 110 ml methanol. Colorless crystals of MP. 136-138° C.: Yield 47.6 g (55%).
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[CH2:15][CH2:16][N:17]1[C:21](=[O:22])[C:20]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]2[C:18]1=[O:27].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(CC)=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:15][CH2:16][N:17]2[C:18](=[O:27])[C:19]3[C:20](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21]2=[O:22])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
44.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
60.9 g
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
49.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
49.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)CC

Conditions

Stirring
Type
CUSTOM
Details
by shaking each with 50 ml water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 110 ml methanol
CUSTOM
Type
CUSTOM
Details
Colorless crystals of MP. 136-138° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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